1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
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Overview
Description
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one typically involves the bromination of 4-hydroxy-2,6-dimethylpyridine followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Safety measures are also implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine group can result in an amino derivative .
Scientific Research Applications
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Lacks the hydroxyl and methyl groups present in 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one.
1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethan-1-one: Contains a naphthalene ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the pyridine ring enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-acetyl-5-bromo-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H10BrNO2/c1-4-7(6(3)12)9(13)8(10)5(2)11-4/h1-3H3,(H,11,13) |
InChI Key |
LNIQPZBKGFMIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Br)C(=O)C |
Origin of Product |
United States |
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